2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14798417
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[2-oxo-2-(1,2,6-trimethylindol-3-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C21H19N3O2S/c1-13-6-7-15-17(11-13)23(3)14(2)21(15)18(25)12-24-20(26)9-8-16(22-24)19-5-4-10-27-19/h4-11H,12H2,1-3H3 |
| Standard InChI Key | YEOWNCSJDMHWLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2C)C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Introduction
The chemical compound 2-(2-oxo-2-(1,2,6-trimethyl-1H-indol-3-yl)ethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one belongs to a class of heterocyclic compounds that combine indole, pyridazine, and thiophene moieties. These structural features are often associated with bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors.
This compound's structure suggests potential applications in medicinal chemistry, particularly in antitumor, anti-inflammatory, or antimicrobial research. The presence of a pyridazinone core is notable, as such scaffolds are frequently investigated for their pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Indole Group | The 1,2,6-trimethyl substitution enhances hydrophobicity and potential receptor binding. |
| Pyridazinone Core | Known for bioactivity in antitumor and anti-inflammatory applications. |
| Thiophene Substituent | Adds aromaticity and electron-rich properties for interactions with biological targets. |
| Keto Functional Group (C=O) | Contributes to hydrogen bonding and enhances solubility in polar solvents. |
Synthesis
While specific synthetic pathways for this compound were not detailed in the sources reviewed, similar molecules are typically synthesized via multistep reactions involving:
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Formation of the indole derivative through Fischer indole synthesis.
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Coupling of the indole with a pyridazinone precursor.
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Thiophene incorporation via electrophilic substitution or coupling reactions.
These steps often require catalysts like palladium or bases such as potassium carbonate to facilitate bond formation.
Antitumor Activity
Compounds containing indole and pyridazine scaffolds are well-documented for their antitumor properties:
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Pyridazinones have shown efficacy against solid tumors like colorectal and lung cancers by inhibiting cell proliferation pathways .
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Indole derivatives can modulate apoptosis and angiogenesis, critical in cancer therapy .
Antimicrobial Potential
The combination of aromatic systems (indole and thiophene) with a keto group can disrupt microbial membranes or enzyme systems, leading to antimicrobial effects.
Analytical Characterization
The compound's structure can be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): Provides detailed information on proton environments and carbon skeletons.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like C=O and aromatic rings.
Research Findings on Related Compounds
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